4-(Chloromethyl)-1,1-difluorocyclohexane
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Overview
Description
4-(Chloromethyl)-1,1-difluorocyclohexane is an organic compound characterized by a cyclohexane ring substituted with a chloromethyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,1-difluorocyclohexane typically involves the chloromethylation of 1,1-difluorocyclohexane. One common method is the reaction of 1,1-difluorocyclohexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the cyclohexane ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1,1-difluorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(Chloromethyl)-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1,1-difluorocyclohexane involves its reactivity due to the presence of the chloromethyl group and the electron-withdrawing effects of the fluorine atoms. The chloromethyl group can participate in nucleophilic substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)-1,1-difluorocyclohexane
- 4-(Iodomethyl)-1,1-difluorocyclohexane
- 4-(Hydroxymethyl)-1,1-difluorocyclohexane
Uniqueness
4-(Chloromethyl)-1,1-difluorocyclohexane is unique due to the presence of both a chloromethyl group and two fluorine atoms on the cyclohexane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various synthetic and industrial applications.
Properties
Molecular Formula |
C7H11ClF2 |
---|---|
Molecular Weight |
168.61 g/mol |
IUPAC Name |
4-(chloromethyl)-1,1-difluorocyclohexane |
InChI |
InChI=1S/C7H11ClF2/c8-5-6-1-3-7(9,10)4-2-6/h6H,1-5H2 |
InChI Key |
UULSFLOAKPTDOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCl)(F)F |
Origin of Product |
United States |
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